(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, an amino group, and a deuterated ethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and 2-cyano-1,1,2-trideuterioethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents, such as acids or bases, may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methylsuccinic acid: This compound shares structural similarities but lacks the cyano and deuterated groups.
N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide: This compound has a similar amino group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1/i3D,5D2/t3?,7- |
InChI Key |
RXNXODTWPQTIHO-HVXKDELISA-N |
Isomeric SMILES |
[2H]C(C#N)C([2H])([2H])N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N |
Origin of Product |
United States |
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